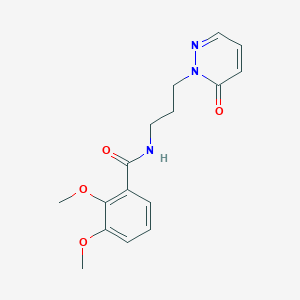

2,3-dimethoxy-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,3-dimethoxy-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzamide, also known as JNJ-5207852, is a small molecule inhibitor that has been studied for its potential therapeutic effects on various diseases.

Wissenschaftliche Forschungsanwendungen

Antioxidant Capacity and Reaction Pathways

Studies have elucidated the mechanisms underlying the antioxidant capacity of compounds with complex structures, including those related to benzamide derivatives. One example involves the ABTS/PP decolorization assay, which is used to assess the antioxidant capacity of various substances, including phenolic compounds. This review explains the reaction pathways involved in the assay, highlighting the formation of coupling adducts and oxidative degradation products. It points out the specificity and relevance of these reactions for certain antioxidants, suggesting a nuanced understanding of how similar compounds might interact with radicals (Ilyasov et al., 2020).

Synthetic Applications and Biological Activities

Research into benzoxazines, a class of compounds related to the query compound, has revealed their versatility in synthesis and broad spectrum of biological activities. Benzoxazine derivatives have been noted for their anti-inflammatory, antimicrobial, anti-tuberculosis, antioxidant, and anticancer activities. This review underscores the importance of the benzoxazine scaffold in medicinal chemistry, suggesting that derivatives of the query compound could potentially exhibit similar pharmacological properties (Tang et al., 2022).

Mechanisms of β-O-4 Bond Cleavage

In the context of lignin degradation, research has focused on the mechanisms of β-O-4 bond cleavage, a reaction relevant to the structural modification of complex organic compounds, including those related to the query compound. The review discusses different reaction mechanisms involved in the acidolysis of lignin model compounds, providing insights into the chemical behavior of benzene ring-containing compounds under various conditions (Yokoyama, 2015).

Development of New Therapeutics

The development of new therapeutics, such as Macozinone for tuberculosis treatment, highlights the process of discovering and optimizing compounds with specific biological targets. This review outlines the journey of Macozinone from its discovery through clinical trials, emphasizing the importance of structural optimization in developing effective drugs. The targeted approach and optimization strategies discussed could be relevant for modifying and enhancing the biological activities of compounds structurally related to the query compound (Makarov & Mikušová, 2020).

Eigenschaften

IUPAC Name |

2,3-dimethoxy-N-[3-(6-oxopyridazin-1-yl)propyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O4/c1-22-13-7-3-6-12(15(13)23-2)16(21)17-9-5-11-19-14(20)8-4-10-18-19/h3-4,6-8,10H,5,9,11H2,1-2H3,(H,17,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKSPWPUYLCRHGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C(=O)NCCCN2C(=O)C=CC=N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-dimethoxy-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(3-Chloropyridin-2-yl)sulfanylmethyl]-1-ethyl-3-methylazetidin-2-one](/img/structure/B2588618.png)

![3-(3-bromophenyl)-N-[4-(sec-butyl)phenyl]acrylamide](/img/structure/B2588621.png)

![5-Methyl-3-(4-methylphenyl)-7-pyrrolidin-1-ylpyrazolo[1,5-a]pyrimidine](/img/structure/B2588622.png)

![1-[2-[(2,5-Dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-(4-fluorophenyl)ethanone](/img/structure/B2588624.png)

![2-(((7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)-3-((tetrahydrofuran-2-yl)methyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2588625.png)

![3-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-8-ethoxy-2H-chromen-2-one](/img/structure/B2588628.png)

![2-[4-(2-Thienylsulfonyl)-1-piperazinyl]pyrimidine](/img/structure/B2588629.png)

![2-cyano-N'-[(1E)-(3-methylthiophen-2-yl)methylidene]acetohydrazide](/img/structure/B2588633.png)

![3-(4-fluorophenyl)-9-(2-methoxyethyl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2588636.png)

![N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2,2-diphenylacetamide](/img/structure/B2588637.png)